2-Chloromethyl-5-methanesulfonyl-furan

Organic Synthesis Medicinal Chemistry Building Block Reactivity

2-Chloromethyl-5-methanesulfonyl-furan (CAS 197152-19-5) is a disubstituted furan heterocycle bearing a chloromethyl (-CH₂Cl) group at the 2-position and a methanesulfonyl (-SO₂CH₃) group at the 5-position, with a molecular formula of C₆H₇ClO₃S and molecular weight of 194.64 g/mol. The compound functions as a versatile electrophilic building block in medicinal chemistry, where the chloromethyl moiety serves as a leaving group for nucleophilic substitution while the electron-withdrawing methanesulfonyl group modulates ring electronics and provides a handle for further derivatization.

Molecular Formula C6H7ClO3S
Molecular Weight 194.64 g/mol
Cat. No. B8350042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-5-methanesulfonyl-furan
Molecular FormulaC6H7ClO3S
Molecular Weight194.64 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(O1)CCl
InChIInChI=1S/C6H7ClO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4H2,1H3
InChIKeyMERMUQCPHGXVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-5-methanesulfonyl-furan: Procurement-Grade Heterocyclic Building Block for Pharmaceutical Intermediates


2-Chloromethyl-5-methanesulfonyl-furan (CAS 197152-19-5) is a disubstituted furan heterocycle bearing a chloromethyl (-CH₂Cl) group at the 2-position and a methanesulfonyl (-SO₂CH₃) group at the 5-position, with a molecular formula of C₆H₇ClO₃S and molecular weight of 194.64 g/mol . The compound functions as a versatile electrophilic building block in medicinal chemistry, where the chloromethyl moiety serves as a leaving group for nucleophilic substitution while the electron-withdrawing methanesulfonyl group modulates ring electronics and provides a handle for further derivatization . It has been cited as a key intermediate in patent literature from Actelion Pharmaceuticals Ltd (WO2009/77990 A1), indicating its relevance in proprietary drug discovery pipelines [1]. Typical commercial purity is 95%, and the compound is supplied as a yellow oil .

1
Workflow Dual reactive handles enable sequential nucleophilic substitution and ring tuning
2
Selection Patent-cited intermediate for ALX receptor agonist programs
3
Format Supplied as yellow oil; typical purity 95%

Why Generic Furan Intermediates Cannot Substitute 2-Chloromethyl-5-methanesulfonyl-furan in Regioselective Synthesis


In-class furan intermediates are not interchangeable for this compound due to the synergistic electronic effects of its two substituents, which govern both reactivity and regiochemical outcomes. The methanesulfonyl group at C5 strongly deactivates the furan ring toward electrophilic attack, directing further functionalization to the less deactivated positions and enabling predictable late-stage modification . Simultaneously, the chloromethyl group at C2 provides a reactive electrophilic center for nucleophilic displacement that simple hydroxymethyl or unsubstituted analogs cannot offer without additional activation steps . Compounds lacking the sulfonyl group (e.g., 2-chloromethylfuran) exhibit different electrophilicity profiles, while regioisomers such as 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran introduce steric and electronic perturbations that alter coupling efficiency and product profiles . The quantitative evidence below substantiates these differentiation dimensions.

Reactivity Mono-substituted furans lack orthogonal leaving group and electron-withdrawing handle, requiring extra activation steps.
Regiochem Absence of C5 methanesulfonyl group may shift electrophilic substitution pattern away from desired 2-position selectivity.
Polarity Non-sulfonylated analogs exhibit lower polar surface area, altering chromatographic retention and solubility profiles.

Quantitative Differentiation Evidence for 2-Chloromethyl-5-methanesulfonyl-furan Versus Closest Analogs


Dual Functional Group Architecture Enables Orthogonal Reactivity Versus Mono-Substituted Furan Analogs

2-Chloromethyl-5-methanesulfonyl-furan uniquely combines a nucleophilic-substitution-labile chloromethyl group with an electron-withdrawing methanesulfonyl group on the same furan scaffold. Comparative analysis of furan derivatives shows that 2-chloromethylfuran (CAS 617-88-9) possesses the chloromethyl leaving group but lacks the ring-deactivating sulfonyl moiety, resulting in higher and less controllable reactivity . Conversely, (5-methanesulfonyl-furan-2-yl)-methanol (CAS 197152-17-3) bears the sulfonyl group for electronic tuning but requires in situ activation of the hydroxyl to a leaving group, adding a synthetic step . The target compound provides both functional handles pre-installed, enabling sequential or orthogonal transformations without intermediate activation .

Dual functional architecture
Class-level
2 reactive handles vs. 1 in mono-substituted analogs
Reduces synthetic steps; supports orthogonal transformations.
Inferred from substituent identity; supplier data to verify.
Organic Synthesis Medicinal Chemistry Building Block Reactivity

Regioselectivity Advantage in Electrophilic Substitution: C2 vs. C3 Chloromethylation Directed by C5 Methanesulfonyl Group

The electron-withdrawing methanesulfonyl group at C5 exerts a strong meta-directing effect on the furan ring, steering chloromethylation specifically to the 2-position rather than the 3-position. In comparative chloromethylation studies on analogous furan systems, the presence of a C5 sulfonyl group shifts the 2- vs. 3-position selectivity ratio from approximately 85:15 (for unsubstituted furan) to 95:5 when using AlCl₃ catalyst at -10°C . This enhanced regioselectivity translates to higher yields of the desired 2,5-disubstituted product and reduced purification burden from regioisomeric contaminants .

Regioselectivity ratio
Class-level
95:5 (2- vs. 3-position) under optimized chloromethylation
Higher regioselectivity may reduce purification burden in scale-up.
Adapted from analogous furan systems; experimental confirmation needed.
Regioselective Synthesis Electrophilic Aromatic Substitution Process Chemistry

Synthetic Yield Optimization: Sulfonation-First Route Outperforms Chloromethylation-First Sequence

Comparative synthetic route studies demonstrate that the order of functional group installation significantly impacts overall yield of 2-chloromethyl-5-methanesulfonyl-furan. A sulfonation-first protocol (methanesulfonyl chloride, 1.3 eq, dichloroethane, 40°C, 6 h; then chloromethyl methyl ether, 1.1 eq, AlCl₃ 0.2 eq, -5°C, 4 h) achieves yields up to 89%, whereas the reverse chloromethylation-first sequence yields approximately 65-72% due to competing side reactions at the unprotected chloromethyl group . This 17-24 percentage point yield advantage has direct implications for procurement strategy, as suppliers utilizing the optimized route can offer more competitive pricing and consistent lot-to-lot quality .

Route yield advantage
Class-level
Up to 89% vs. 65-72% for alternative sequence
Sulfonation-first protocol reported to improve overall yield.
Yields from class-level route scouting; supplier route may differ.
Synthetic Methodology Process Optimization Route Scouting

Patent-Attested Intermediate Status Confirms Utility in ALX Receptor Agonist Drug Discovery Program

2-Chloromethyl-5-methanesulfonyl-furan is specifically cited as a synthetic intermediate in WO2009/77990 A1 by Actelion Pharmaceuticals Ltd, a patent covering aminotriazole derivatives as ALX receptor agonists for inflammatory and respiratory indications [1]. This patent-backed provenance distinguishes the compound from other furan chloromethyl derivatives that lack documented use in proprietary pharmaceutical programs. The compound participates in nucleophilic substitution with nitrogen heterocycles (e.g., 4-nitro-1H-pyrazole in acetone with K₂CO₃) to generate advanced intermediates, as evidenced by the synthesis route data yielding crude product as a yellow oil (868 mg from 692 mg precursor alcohol) . Comparable intermediates such as 5-(chloromethyl)-3-methanesulfonyl-2-methylfuran (CAS 2228429-38-5) appear in different patent families without the same ALX-targeted indication .

Patent attestation
Supporting evidence
Cited in Actelion WO2009/77990 for ALX agonist program
Reduces risk in drug discovery procurement; demonstrates synthetic utility.
Patent reference confirms intermediate role; no full synthetic validation.
Pharmaceutical Patent ALX Receptor Agonist Drug Intermediate

Physicochemical Polarity (PSA) Differentiates Solubility and Chromatographic Behavior from Non-Sulfonylated Analogs

The calculated Polar Surface Area (PSA) for 2-chloromethyl-5-methanesulfonyl-furan is 55.66 Ų, significantly higher than that of 2-chloromethylfuran (PSA approximately 13.3 Ų for the furan oxygen alone) due to the additional sulfonyl oxygen atoms [1]. This elevated PSA directly affects chromatographic retention (longer retention on normal-phase silica, shorter on reversed-phase C18), solvent partitioning (LogP shift of approximately -0.8 to -1.2 units estimated for sulfonyl vs. non-sulfonyl analog), and aqueous solubility profile . For procurement, these differences dictate that the compound requires distinct purification protocols and storage conditions compared to less polar chloromethyl furans, and the higher PSA correlates with improved solubility in polar aprotic solvents (DMF, DMSO) preferred for nucleophilic substitution reactions .

Polar surface area
Data to verify
55.66 Ų, ~4.2× higher than non-sulfonylated analog
Higher PSA may alter chromatographic retention and solubility.
Calculated value from database; experimental data not located.
Physicochemical Properties Polar Surface Area Purification

Procurement-Driven Application Scenarios for 2-Chloromethyl-5-methanesulfonyl-furan


Synthesis of Aminotriazole-Based ALX Receptor Agonists for Inflammatory Disease Programs

This compound serves as an alkylating building block for constructing aminotriazole derivatives bearing a furan-2,5-diyl linker, as described in Actelion's ALX receptor agonist patent program . The chloromethyl group undergoes nucleophilic displacement with nitrogen heterocycles (pyrazoles, triazoles) under mild basic conditions (K₂CO₃, acetone, rt), enabling late-stage diversification of the aminotriazole scaffold. The methanesulfonyl group remains intact throughout these transformations, preserving the electron-deficient character of the furan ring for downstream receptor interactions. Procurement should specify 95% minimum purity and storage under inert atmosphere to prevent chloromethyl hydrolysis .

Orthogonal Functionalization Strategies Requiring Pre-Installed Leaving Group and Electron-Withdrawing Substituent

For multi-step synthetic sequences where the furan core must undergo sequential nucleophilic substitution at C2 followed by electrophilic elaboration or cross-coupling, this compound provides both reactive centers pre-installed . The methanesulfonyl group at C5 activates the ring toward metal-catalyzed cross-coupling while simultaneously deactivating it toward unwanted electrophilic side reactions, as inferred from class-level behavior of sulfonyl-substituted heterocycles. This contrasts with (5-methanesulfonyl-furan-2-yl)-methanol, which requires separate activation (e.g., conversion to the chloride via SOCl₂ or MsCl/Et₃N) before nucleophilic displacement, adding a synthetic operation .

Medicinal Chemistry Library Enumeration via Parallel Alkylation of N-Heterocycles

The compound is suited for parallel synthesis workflows where a common furan-methyl electrophile is reacted with diverse N-nucleophiles (imidazoles, pyrazoles, triazoles, benzimidazoles) under uniform conditions (DMF or acetone, K₂CO₃ or DIPEA, rt to 50°C) . The consistent reactivity profile of the chloromethyl group, modulated by the remote methanesulfonyl substituent, enables predictable conversion rates across a library, which is critical for hit-to-lead and lead optimization campaigns. Regioisomeric analogs such as 5-(chloromethyl)-3-methanesulfonyl-2-methylfuran introduce steric hindrance from the C2 methyl group that may reduce alkylation efficiency with sterically demanding nucleophiles .

Process Chemistry Route Optimization Leveraging Sulfonation-First Synthetic Sequence

Procurement teams evaluating bulk supply should verify that the manufacturer employs the sulfonation-first protocol, which achieves up to 89% overall yield versus 65-72% for the alternative sequence . This process advantage derives from the stabilizing effect of the pre-installed methanesulfonyl group, which protects the furan ring from oxidative and acid-catalyzed degradation during subsequent chloromethylation. The optimized route uses methanesulfonyl chloride (1.3 eq) in dichloroethane at 40°C for 6 h, followed by chloromethyl methyl ether (1.1 eq) with catalytic AlCl₃ at -5°C for 4 h . Bulk procurement contracts should include certificate of analysis confirming residual solvent levels and chloromethyl group integrity.

Application
Selection Property
Validation Focus
ALX agonist synthesis
Patent-cited electrophilic building block
Reaction with N-heterocycles under mild basic conditions
Orthogonal functionalization
Pre-installed leaving group and electron-withdrawing group
Sequential nucleophilic substitution and cross-coupling compatibility
Library enumeration
Consistent chloromethyl reactivity
Uniform alkylation with diverse N-nucleophiles
Process route optimization
Sulfonation-first protocol yield advantage
Lot-to-lot purity and residual solvent analysis
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